molecular formula C8H9BrN2 B1510661 5-Bromo-4-(cyclopropylmethyl)pyrimidine CAS No. 1346697-40-2

5-Bromo-4-(cyclopropylmethyl)pyrimidine

Cat. No.: B1510661
CAS No.: 1346697-40-2
M. Wt: 213.07 g/mol
InChI Key: RIRVCSZQSBRWAT-UHFFFAOYSA-N
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Description

5-Bromo-4-(cyclopropylmethyl)pyrimidine is a brominated pyrimidine derivative with a cyclopropylmethyl group attached to the fourth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(cyclopropylmethyl)pyrimidine typically involves the following steps:

  • Bromination: The starting material, 4-(cyclopropylmethyl)pyrimidine, undergoes bromination to introduce the bromo group at the fifth position.

  • Cyclopropylmethyl Group Addition: The cyclopropylmethyl group is introduced through a suitable reaction, such as a Grignard reaction or a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(cyclopropylmethyl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a corresponding bromine oxide.

  • Reduction: The pyrimidine ring can be reduced to form a pyrimidinyl derivative.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Reduced pyrimidinyl derivatives.

  • Substitution: Substituted pyrimidinyl derivatives with different functional groups.

Scientific Research Applications

5-Bromo-4-(cyclopropylmethyl)pyrimidine has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-4-(cyclopropylmethyl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 3-Bromo-5-(cyclopropylmethyl)-4-methylpyridine: A structurally related compound with a methyl group instead of a bromo group.

  • 4-(Cyclopropylmethyl)pyrimidine: The parent compound without the bromo group.

Uniqueness: 5-Bromo-4-(cyclopropylmethyl)pyrimidine is unique due to the presence of both the bromo group and the cyclopropylmethyl group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

5-Bromo-4-(cyclopropylmethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines various studies that highlight its pharmacological properties, particularly focusing on its anticancer, anti-inflammatory, and kinase inhibitory activities.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The synthesis of this compound often involves multi-step reactions starting from simpler bromo-pyrimidine derivatives. For instance, a study synthesized several 5-bromo-pyrimidine derivatives, including this compound, and evaluated their biological activities against various cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that compounds derived from this structure can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • A549 (lung cancer)
    • K562 (chronic myeloid leukemia)
    • U937 (acute monocytic leukemia)

The MTT assay results demonstrated significant cytotoxicity against K562 cells, with some derivatives showing efficacy comparable to Dasatinib, a well-known Bcr/Abl kinase inhibitor . The IC50 values for these compounds ranged from low micromolar concentrations, indicating strong inhibitory effects on cancer cell growth.

Kinase Inhibition

This compound has been identified as a potential inhibitor of Bcr/Abl tyrosine kinase. This activity is crucial for developing therapies for certain types of leukemia. In one study, several derivatives were evaluated using the ADP-Glo assay method, revealing that specific compounds effectively inhibited Bcr/Abl activity . The promising results suggest that these derivatives could serve as lead compounds for further drug development.

Anti-inflammatory Properties

Beyond its anticancer activity, there is evidence suggesting that pyrimidine derivatives can exhibit anti-inflammatory effects. A study indicated that certain substituted pyrimidines significantly inhibited COX-2 activity, which is a key enzyme in the inflammatory process. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may also have potential applications in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications at specific positions on the pyrimidine ring or the cyclopropyl group can enhance potency and selectivity. For instance, the introduction of electron-donating groups has been shown to improve anticancer and anti-inflammatory activities .

Summary of Research Findings

Activity Cell Line/Target IC50/Effectiveness Reference
AnticancerK562Low micromolar
Kinase InhibitionBcr/AblPotent inhibition
Anti-inflammatoryCOX-2Comparable to celecoxib

Properties

IUPAC Name

5-bromo-4-(cyclopropylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-4-10-5-11-8(7)3-6-1-2-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRVCSZQSBRWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745085
Record name 5-Bromo-4-(cyclopropylmethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346697-40-2
Record name 5-Bromo-4-(cyclopropylmethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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